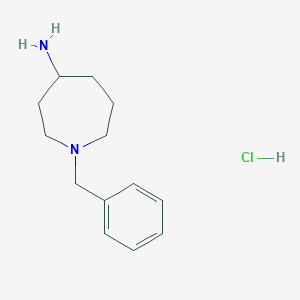
Magnesium monoperoxyphthalate hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium monoperoxyphthalate hexahydrate is a water-soluble peroxy acid used as an oxidant in organic synthesis. It is known for its stability and effectiveness in various oxidation reactions. The compound is particularly useful in the conversion of ketones to esters, epoxidation of alkenes, oxidation of sulfides to sulfoxides and sulfones, and oxidation of amines to amine oxides .
Vorbereitungsmethoden
Magnesium monoperoxyphthalate hexahydrate can be synthesized through the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium oxide. The reaction is typically carried out at a temperature range of 20-25°C. The resulting product is this compound, which is a stable, non-deflagrating, and non-shock-sensitive compound .
Analyse Chemischer Reaktionen
Magnesium monoperoxyphthalate hexahydrate undergoes several types of chemical reactions, primarily oxidation reactions. Some of the key reactions include:
Baeyer-Villiger Oxidation: Converts ketones to esters.
Prilezhaev Reaction: Epoxidation of alkenes.
Oxidation of Sulfides: Converts sulfides to sulfoxides and sulfones.
Oxidation of Amines: Produces amine oxides.
Oxidative Cleavage of Hydrazones: Breaks down hydrazones into smaller fragments.
Common reagents and conditions used in these reactions include mild temperatures and the presence of phase transfer catalysts for nonpolar substrates. Major products formed from these reactions are esters, epoxides, sulfoxides, sulfones, and amine oxides .
Wissenschaftliche Forschungsanwendungen
Magnesium monoperoxyphthalate hexahydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of magnesium monoperoxyphthalate involves the release of active oxygen species, which facilitate oxidation reactions. As a surface disinfectant, it exhibits a broad spectrum biocidal effect, including the inactivation of endospores. The compound’s wide surface compatibility enables its use on sensitive materials, such as plastic and rubber equipment used in hospitals .
Vergleich Mit ähnlichen Verbindungen
Magnesium monoperoxyphthalate hexahydrate is often compared with other oxidizing agents like meta-chloroperoxybenzoic acid. While both compounds are effective oxidants, magnesium monoperoxyphthalate has certain advantages, including lower cost of production, increased stability, and safer handling. Similar compounds include:
Meta-chloroperoxybenzoic acid (mCPBA): Widely used in organic synthesis but less stable and more expensive compared to magnesium monoperoxyphthalate.
Potassium hydrogen persulfate (Oxone): Another oxidizing agent used in similar reactions but with different handling and stability properties.
This compound’s unique combination of stability, cost-effectiveness, and broad-spectrum biocidal properties make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
84698-58-8 |
|---|---|
Molekularformel |
C16H22MgO16 |
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
magnesium;2-carboxybenzenecarboperoxoate;hexahydrate |
InChI |
InChI=1S/2C8H6O5.Mg.6H2O/c2*9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h2*1-4,12H,(H,9,10);;6*1H2/q;;+2;;;;;;/p-2 |
InChI-Schlüssel |
WWOYCMCZTZTIGU-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].O.O.O.O.O.O.[Mg+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


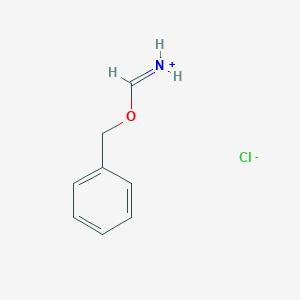

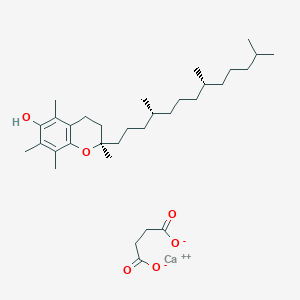
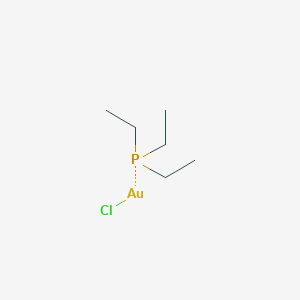
![1-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]azepan-1-ium;chloride](/img/structure/B7980719.png)
![dimethyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate](/img/structure/B7980726.png)
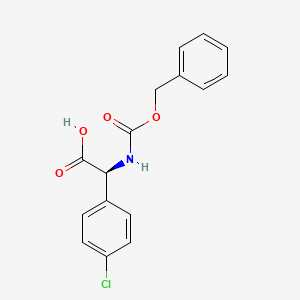

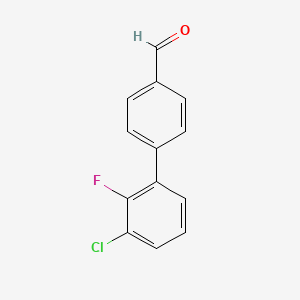
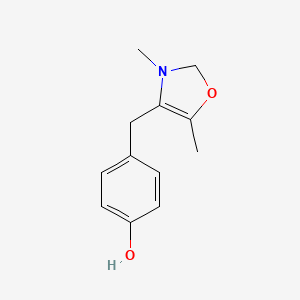
![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B7980768.png)
![7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate](/img/structure/B7980773.png)

